molecular formula C13H17F3N2O B1322668 4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline CAS No. 325457-64-5

4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline

Cat. No. B1322668
M. Wt: 274.28 g/mol
InChI Key: FYCJYWMLKZJUNJ-UHFFFAOYSA-N
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Description

“4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline” is a chemical compound with the empirical formula C13H17F3N2O. It has a molecular weight of 274.28200 . This compound is a part of a collection of unique chemicals provided for early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group (-CF3), an aniline group (a phenyl group attached to an amino group), and a 1-methylpiperidin-4-yl group. The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a molecular weight of 206.28 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .

Scientific Research Applications

Antitumor Activity

  • Research on novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from compounds including aniline derivatives, has shown potential in vitro antitumor activity. These compounds were evaluated in a panel of 12 cell lines, showing varying levels of potency against cancer cells (Maftei et al., 2016).

Synthesis of Antitumor Agents

  • The synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, was achieved starting from 3,5-dinitro-1-trifluoromethylbenzene, highlighting its role in pharmaceutical development (Yang Shijing, 2013).

Antibacterial Evaluation

  • Some newly synthesized derivatives of 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities have been evaluated for their antibacterial properties. These compounds were tested for their effectiveness against bacterial strains, showing valuable antibacterial results (Aziz‐ur‐Rehman et al., 2017).

Catalysis in Organic Synthesis

  • Research involving ruthenium-complex catalyzed N-(cyclo)alkylation of aromatic amines with diols, including the synthesis of N-phenylpiperidine from aniline, demonstrates the role of these compounds in facilitating organic synthesis reactions (Koten et al., 1998).

Electroluminescence Application

  • N,N-Di(6-phenylpyridin-2-yl)aniline and related compounds have been used to produce highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes are used in organic light-emitting diode (OLED) devices, indicating their application in advanced material sciences (Vezzu et al., 2010).

Liquid Crystalline Properties

  • Synthesized derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline exhibiting stable smectic B and A phases highlight their use in liquid crystal technology, particularly in display technologies (Miyajima et al., 1995).

Spectral Analysis

  • The study of 1H and 13C NMR spectra of various aniline derivatives, including their isomers and tautomers, is crucial for chemical characterization and plays a significant role in chemical and pharmaceutical research (Aliev et al., 1989).

Inhibition of Chemokine Receptor CCR10

  • Anilines, including 4-amino-3,5-dichlorophenyl)-1-(4-methylpiperidin-1-yl)-4-(2-nitroimidazol-1-yl)-1-oxobutane-2-sulfonamido, have been developed as inhibitors of the chemokine receptor CCR10, showing efficacy in murine models of contact hypersensitivity (Abeywardane et al., 2016).

Synthesis of Isoxazoles and 1,3,5-Triazines

  • Trifluoromethyl-substituted anilines have been used to synthesize isoxazoles and 1,3,5-triazines, demonstrating their utility in creating novel compounds with potential applications in pharmaceuticals and agrochemicals (Strekowski et al., 1995).

Safety And Hazards

The compound is classified as a combustible solid. It’s recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. In case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-(1-methylpiperidin-4-yl)oxy-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O/c1-18-6-4-10(5-7-18)19-12-3-2-9(17)8-11(12)13(14,15)16/h2-3,8,10H,4-7,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCJYWMLKZJUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623317
Record name 4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline

CAS RN

325457-64-5
Record name 4-[(1-Methyl-4-piperidinyl)oxy]-3-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325457-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

t-Butyl 4-(1-methylpiperidine-4-yloxy)-3-(trifluoromethyl)phenylcarbamate (82 mg, 0.299 mmol) was dissolved in methylene chloride (1 mL), and TFA (1 mL) was added thereto. The reaction mixture was stirred at room temperature for 2 hours and then concentrated. The reaction mixture was diluted with ethylene chloride and washed with sat. NaHCO3 solution. The organic layer was dried with Na2SO4, filtered and concentrated to obtain the title compound (63 mg, 77%) without further purification.
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77%

Synthesis routes and methods II

Procedure details

4-(N-methylpiperidin-4-yl)oxy-3-trifluoromethyl-1-nitrobenzene was dissolved in methanol in the presence of Pd/C. The solution was hydrogenated at 50 psi for 1 hour until hydrogen intake was completed. The catalyst was filtered off and the filtrate was concentrated to afford 4-(N-methylpiperidin-4-yl)oxy-3-trifluoromethylbenzenamine, >95%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Oguro, N Miyamoto, T Takagi, K Okada… - Bioorganic & medicinal …, 2010 - Elsevier
We have recently reported the discovery of pyrrolo[3,2-d]pyrimidine derivatives 1a and 1b as potent triple inhibitors of vascular endothelial growth factor receptor (VEGFR), platelet-…
Number of citations: 35 www.sciencedirect.com

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